

Comparative Efficacy of Isradipine in Angina and Hypertension: A Guide for Researchers

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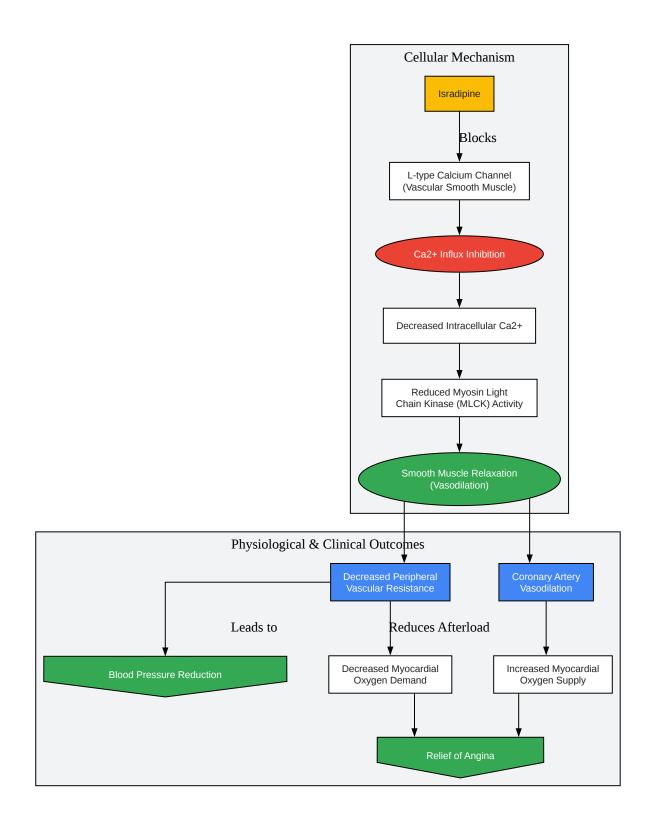
This guide provides a detailed cross-study comparison of the efficacy of **Isradipine**, a dihydropyridine calcium channel blocker, in the treatment of angina pectoris and hypertension. The information is compiled from various clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action

Isradipine is a potent dihydropyridine calcium channel blocker.[1] Its primary mechanism involves inhibiting the influx of calcium ions through the L-type (slow) channels of vascular smooth muscle and cardiac tissue.[2][3][4] This action leads to the relaxation of arterial smooth muscle, resulting in vasodilation.[2][4] The vasodilatory effect on peripheral arterioles reduces systemic vascular resistance, which is the primary mechanism for its antihypertensive effect.[5] In angina, the benefit is derived from coronary vasodilation, which increases myocardial oxygen supply, and the reduction in afterload, which decreases myocardial oxygen demand.

Isradipine is noted for its high selectivity for vascular smooth muscle with minimal cardiodepressant activity.[1][3]





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Caption: Isradipine's mechanism of action leading to clinical outcomes.



Efficacy in Hypertension

Isradipine has been extensively studied as a monotherapy and in combination with other antihypertensive agents for the treatment of mild to moderate hypertension.[3] Clinical trials have consistently demonstrated its effectiveness in reducing both systolic and diastolic blood pressure.[6][7]

Quantitative Data Summary: Hypertension



Study / Population	Isradipine Dose	Comparator	Mean Change in Supine SBP/DBP (mmHg)	Key Findings
Multicenter Study (n=203)[6]	15 mg/day (divided doses)	Placebo	-16 / -15 (for baseline DBP <105 mmHg)	Significant dose- response relationship observed.
Multicenter Study (n=203)[6]	15 mg/day (divided doses)	Placebo	-38 / -22 (for baseline DBP ≥105 mmHg)	More pronounced effect in patients with higher baseline blood pressure.
5 Double-Blind Trials (n=571)[8]	2.5-10 mg bid	Placebo & Active Controls	Isradipine: -16.2 DBP; Placebo: -5.9 DBP	Isradipine showed significantly greater reductions than placebo.
Vermeulen et al. (n=95)[8]	Avg. 13.7 mg/day	Diltiazem (Avg. 293 mg/day)	Isradipine: -26 SBP, -17 DBP; Diltiazem: -15 SBP, -15 DBP	Isradipine was more effective in lowering systolic blood pressure.
Rauramaa et al. (n=40)[8]	Not specified	Nifedipine	Isradipine: -16 SBP, -16 DBP; Nifedipine: -14 SBP, -14 DBP	Efficacy was comparable to nifedipine.

Efficacy in Angina Pectoris

Isradipine has also been evaluated for the treatment of chronic stable angina, where it has been shown to reduce the frequency of anginal attacks and improve exercise tolerance.[9][10]



Its antianginal efficacy is considered comparable to other established treatments like nifedipine and isosorbide dinitrate.[9][11]

Quantitative Data Summary: Angina

Study / Population	Isradipine Dose	Comparator	Efficacy Endpoint	Results
Placebo- controlled study (n=15)[9]	Not specified	Placebo	Anginal attack rate & glyceryl trinitrate consumption	Significantly more effective than placebo in reducing both.
Crossover Study (n=36)[12]	7.5 mg tid	Placebo	Treadmill exercise time to onset of angina (P1)	312 sec (Isradipine) vs. 267 sec (Placebo) at 3 hrs post-dose (p < 0.001).
Crossover Study (n=36)[12]	7.5 mg tid	Placebo	Treadmill exercise time to moderate angina (P2)	410 sec (Isradipine) vs. 355 sec (Placebo) at 3 hrs post-dose (p < 0.002).
Multicenter Study (n=590)[10]	2.5, 5, or 7.5 mg tid	Baseline	Angina attack rate & nitroglycerin consumption	Significantly reduced both compared to baseline.
Crossover Study (n=11)[13]	2.5-7.5 mg tid	Nifedipine (5-20 mg tid)	Frequency and severity of angina attacks	No significant difference between Isradipine and Nifedipine.



Experimental Protocols and Methodologies

The clinical trials assessing **Isradipine**'s efficacy have generally followed rigorous methodologies, including double-blind, randomized, placebo-controlled, and crossover designs.

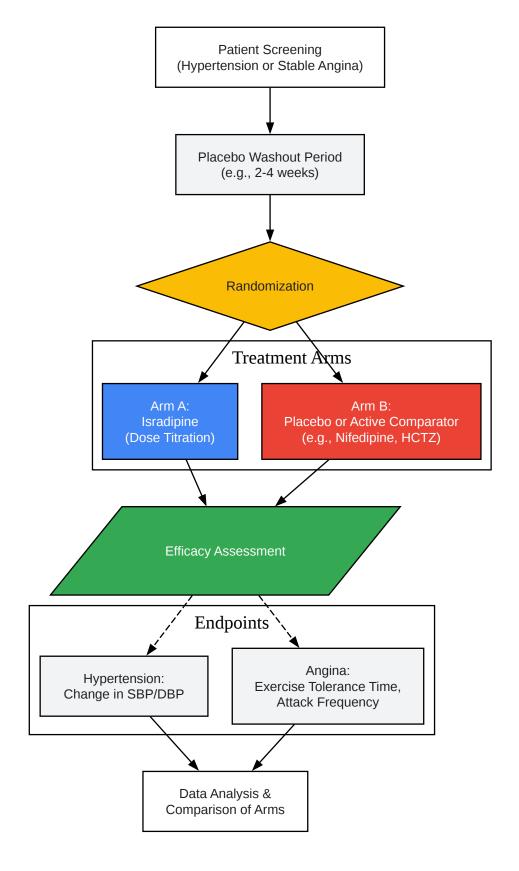
Hypertension Trial Protocol Example: A multicenter, double-blind, parallel-group, randomized study was conducted on 203 hypertensive subjects.[6]

- Patient Population: Adults with hypertension.
- Washout Period: A 3-week placebo washout period was often implemented before treatment.
- Randomization: Patients were randomly assigned to receive either placebo or Isradipine at various doses (e.g., 2.5, 5, 7.5, or 10 mg twice daily).[6]
- Treatment Duration: Treatment periods typically ranged from 4 to 10 weeks.[6][8]
- Efficacy Assessment: The primary efficacy endpoint was the change in supine and standing systolic and diastolic blood pressure from baseline to the end of the treatment period.

Angina Trial Protocol Example: A randomized, double-blind, crossover study was conducted on 36 patients with chronic, stable angina pectoris.[12]

- Patient Population: Patients with confirmed coronary artery disease and stable angina.
- Design: A crossover design where each patient received both **Isradipine** (e.g., 7.5 mg three times daily) and a placebo for distinct 2-week treatment periods, separated by a washout period.[12]
- Efficacy Assessment: The primary endpoints were determined by treadmill exercise testing
 performed at specific time points (e.g., 3 and 9 hours) after drug administration. Key metrics
 included the time to the onset of angina and the time to the development of moderate
 angina.[12]





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Caption: Generalized workflow for **Isradipine** clinical trials.



Dosage Comparison

The dosing for **Isradipine** varies between the two indications, although the initial starting doses are often similar.

- Hypertension: The recommended initial dose is typically 2.5 mg twice daily. This can be adjusted in increments of 5 mg/day at 2 to 4-week intervals, up to a maximum of 20 mg/day.
 [5][14] However, most patients show no additional benefit at doses above 10 mg/day.
 [5][14]
- Angina: Clinical trials have used doses ranging from 2.5 mg to 7.5 mg three times daily.[10]
 [13] The initial dose is often 2.5 mg twice daily, with a maintenance dose of 5-10 mg per day divided into two doses.[15]

Conclusion

Clinical data supports the efficacy of **Isradipine** as a therapeutic agent for both hypertension and stable angina. Its primary mechanism of action—calcium channel blockade leading to vasodilation—underpins its utility in both conditions. In hypertension, it provides a significant, dose-dependent reduction in blood pressure.[6] In angina, it effectively reduces attack frequency and improves exercise capacity, with an efficacy profile comparable to other antianginal agents.[9][13] The choice of **Isradipine** and its specific dosing regimen should be individualized based on the patient's condition and response to treatment.

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